molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No. B146209
CAS RN: 614-19-7
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic acid is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group . It is a white crystalline powder .


Synthesis Analysis

The production of ®-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid has been achieved using microorganisms having enantiomer-specific amidohydrolyzing activity . Enantiomerically pure ®-β-Phe (>99.5% ee) and (S)-β-Phe (>99.5% ee) with a high molar conversion yield (67%–96%) were obtained from the racemic substrate .


Molecular Structure Analysis

The molecular formula of 3-Amino-3-phenylpropanoic acid is C9H11NO2 . The InChI Key is UJOYFRCOTPUKAK-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

3-Amino-3-phenylpropanoic acid is a white crystalline powder . It has a melting point of 222 °C (dec.) (lit.) . It is soluble in water .

Safety and Hazards

When handling 3-Amino-3-phenylpropanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

3-Amino-3-phenylpropanoic acid is a useful synthetic intermediate. It has been used in the synthesis of platelet aggregation inhibitors and as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists . This suggests potential future directions in the development of pharmaceuticals.

Mechanism of Action

Target of Action

3-Amino-3-phenylpropanoic acid primarily targets Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in the metabolism of amino acids, which are the building blocks of proteins.

Mode of Action

It is known to interact with its targets, possibly influencing the activity of these enzymes . This interaction could lead to changes in the metabolic processes involving amino acids.

Biochemical Pathways

It is known that this compound is involved in the metabolism of amino acids . The downstream effects of this could include changes in protein synthesis and other cellular processes involving amino acids.

Result of Action

Given its interaction with enzymes involved in amino acid metabolism, it could potentially influence various cellular processes, including protein synthesis .

Action Environment

The action, efficacy, and stability of 3-Amino-3-phenylpropanoic acid could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could affect its stability and activity . .

properties

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-phenylpropanoic acid

CAS RN

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
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Record name beta-Phenyl-beta-alanine
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Record name 3-Amino-3-phenylpropionic acid
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Record name 3-AMINO-3-PHENYLPROPANOIC ACID
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Record name β-phenyl-β-alanine
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Record name 3-Amino-3-phenylpropanoic acid
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Synthesis routes and methods I

Procedure details

(±)-3-Amino-3-phenylpropanoic acid (2.378 g, 14.4 mmol), 2.0 ml of acetic acid, and 236 mg (2.88 mmol) of anhydrous sodium acetate were charged into a 30-ml two-necked round-bottomed flask equipped with a stirrer and a calcium chloride tube and cooled down to a temperature not higher than 10° C. using an ice bath. Acetic anhydride (4 ml, 42.8 mmol) cooled to a temperature of not higher than 10° C. was added dropwise to the solution, and the mixture was stirred for 40 minutes at that temperature and then stirred for 80 minutes at room temperature.
Quantity
2.378 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g of benzaldehyde, 94 g of malonic acid, 109 g of ammonium acetate in 300 cm3 of ethanol, is brought to boiling point in a nitrogen atmosphere, under vigorous stirring. The suspension is mantained under the above conditions for about eight hours.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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